molecular formula C13H16N2O2 B1584233 2-[N-(2-Cyanoethyl)anilino]ethyl acetate CAS No. 22031-33-0

2-[N-(2-Cyanoethyl)anilino]ethyl acetate

Cat. No. B1584233
CAS RN: 22031-33-0
M. Wt: 232.28 g/mol
InChI Key: RRGWFPOSTSQIQE-UHFFFAOYSA-N
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Description

  • Structure : The molecular structure consists of an acetate group (CH3C(O)O-) attached to an ethyl group (C2H5), which in turn is linked to an aniline moiety (C6H5N) via a cyanoethyl group (CH2CH2CN) .

Synthesis Analysis

The synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate involves the reaction of aniline with acetic anhydride, followed by the addition of acrylonitrile. The cyanoethyl group is introduced during this step. The overall process yields the desired product .


Molecular Structure Analysis

The compound’s molecular structure, as described earlier, plays a crucial role in its properties and reactivity. The presence of the cyanoethyl group and the aromatic aniline ring influences its behavior in various reactions .


Chemical Reactions Analysis

  • Acylation : The acetate group can be replaced by other acyl groups through acylation reactions .

Physical And Chemical Properties Analysis

  • Solubility : Soluble in water, ethanol, and ether .

Scientific Research Applications

Spectroscopic Properties

2-[N-(2-Cyanoethyl)anilino]ethyl acetate and its derivatives have been studied for their spectroscopic properties. For instance, the fluorescence spectra and quantum yields of similar compounds, such as 1-acetylamino-, 1-monochloroacetylamino-, 1-benzoylamino-, and 1-anilinoanthraquinones, have been recorded in various solvents, showing interesting behaviors in terms of fluorescence and transient absorption characteristics. These properties are significant in understanding the lightfastness of dyes on different fibers (Allen, Harwood, & McKellar, 1979).

Catalytic Applications

The compound finds relevance in catalytic applications. A study discusses the use of acetate-based butylimidazolium ionic liquid immobilized on silica-coated magnetic nanoparticles as a catalyst. This catalyst is employed in the reaction of aniline and its derivatives, showcasing its potential for scale-up in various pharmaceutical applications (Gupta, Yadav, Gaur, Arora, & Sharma, 2017).

Green Chemistry Approaches

The compound is also involved in green chemistry approaches. For example, hydrogen peroxide in ethyl acetate has been used for preparing pyrrolo[1,2-a]benzimidazoles and anti-tumor benzimidazolequinones from related anilines, illustrating its role in environmentally-friendly and cost-effective synthesis methods (Sweeney, Gurry, Keane, & Aldabbagh, 2017).

Biotransformation Studies

Biotransformation studies have identified modified anilines in ethyl acetate extract from hydrolysed urine of rats treated with carcinogenic compounds. This highlights the compound's relevance in studying the metabolic pathways and biotransformation of chemical carcinogens (Kolar & Schlesiger, 1975).

Pharmaceutical Synthesis

Another study demonstrates the use of a modified version of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate in peptide synthesis. This compound is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation, showing its utility in the synthesis of complex biological molecules (Chandra, Manne, Mondal, & Mandal, 2018).

Microbial Production Perspectives

The compound also finds application in the microbial production of ethyl acetate, a widely used solvent in food, beverage, and industrial applications. Studies explore the microbial conversion of biomass-derived sugars into ethyl acetate as a sustainable alternative to traditional petrochemical processes (Zhang, Guo, Yan, Dong, Zhou, Zhang, Xin, & Jiang, 2020).

properties

IUPAC Name

2-[N-(2-cyanoethyl)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-12(16)17-11-10-15(9-5-8-14)13-6-3-2-4-7-13/h2-4,6-7H,5,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGWFPOSTSQIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027818
Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(2-Cyanoethyl)anilino]ethyl acetate

CAS RN

22031-33-0
Record name 3-[[2-(Acetyloxy)ethyl]phenylamino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22031-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyanoethyl-N-acetoxyethylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-
Source EPA Chemicals under the TSCA
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(2-cyanoethyl)anilino]ethyl acetate
Source European Chemicals Agency (ECHA)
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Record name N-CYANOETHYL-N-ACETOXYETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Qiu, B Tang, B Ju, S Zhang, X Jin - Dyes and Pigments, 2020 - Elsevier
The development of clean synthetic technology of disperse azo dyes is essential for the dye industry due to ecological and economical demands. In this study, a clean, safe, and low-…
Number of citations: 19 www.sciencedirect.com
GWA Milne - 2005 - books.google.com
An exhaustive resource for the industrial chemical community Through eleven editions, Gardner's Chemical Synonyms and Trade Names has become the best-known and most widely …
Number of citations: 94 books.google.com

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